2'-Deoxy-8,2'-methylene-cycloadenosine

Description

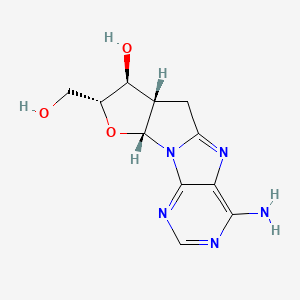

Structure

2D Structure

3D Structure

Properties

CAS No. |

99901-17-4 |

|---|---|

Molecular Formula |

C11H13N5O3 |

Molecular Weight |

263.25 g/mol |

IUPAC Name |

(11S,12S,13R,15R)-6-amino-13-(hydroxymethyl)-14-oxa-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraen-12-ol |

InChI |

InChI=1S/C11H13N5O3/c12-9-7-10(14-3-13-9)16-6(15-7)1-4-8(18)5(2-17)19-11(4)16/h3-5,8,11,17-18H,1-2H2,(H2,12,13,14)/t4-,5+,8-,11+/m0/s1 |

InChI Key |

QQYXIGRTYAOLMM-QLPOTSPLSA-N |

SMILES |

C1C2C(C(OC2N3C1=NC4=C(N=CN=C43)N)CO)O |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@H](O[C@H]2N3C1=NC4=C(N=CN=C43)N)CO)O |

Canonical SMILES |

C1C2C(C(OC2N3C1=NC4=C(N=CN=C43)N)CO)O |

Synonyms |

2'-deoxy-8,2'-methylene-cycloadenosine 2-DMCA |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis of 2 Deoxy 8,2 Methylene Cycloadenosine

Pioneering Approaches to Carbon-Bridged Cyclonucleosides

The construction of a carbon bridge between the nucleobase and the sugar moiety in cyclonucleosides poses a significant synthetic challenge. Early efforts in this field laid the groundwork for the successful synthesis of compounds like 2'-Deoxy-8,2'-methylene-cycloadenosine, primarily through the exploration of radical cyclization and intramolecular nucleophilic substitution strategies.

Radical Cyclization Strategies

Radical cyclization has emerged as a powerful tool for the formation of carbon-carbon bonds in complex molecules. In the context of cyclonucleoside synthesis, this approach typically involves the generation of a radical at a specific position on the sugar ring, which then attacks the aromatic system of the nucleobase to form the desired cyclic structure. These reactions are often initiated by photolysis or through the use of radical initiators.

Key features of radical cyclization in this context include:

Generation of a Sugar Radical: A common strategy involves the formation of a radical at the 2'-position of the deoxyribose sugar. This can be achieved from a precursor bearing a suitable leaving group, such as a halogen or a thiophenyl group, which can be homolytically cleaved.

Intramolecular Attack: The generated sugar radical undergoes an intramolecular addition to the C8 position of the adenine (B156593) base. The regioselectivity of this attack is crucial for the formation of the desired 8,2'-bridge.

Stereoselectivity: The stereochemical outcome of the cyclization is a critical aspect, as the formation of the new carbon-carbon bond creates a chiral center. The stereoselectivity can be influenced by the conformation of the starting material and the reaction conditions.

Intramolecular Nucleophilic Substitution Pathways

An alternative and equally important strategy for the synthesis of carbon-bridged cyclonucleosides is through intramolecular nucleophilic substitution. This method relies on the creation of a nucleophilic carbon on the sugar moiety and an electrophilic center on the purine (B94841) base, or vice versa.

The general principles of this approach involve:

Activation of the Nucleobase: The C8 position of the purine ring can be made electrophilic by the introduction of a good leaving group, such as a halogen (e.g., bromine).

Generation of a Carbanion on the Sugar: A carbon nucleophile is typically generated at the 2'-position of the sugar. This can be achieved by deprotonation of a suitable precursor, such as a 2'-C-methylene derivative, using a strong base.

Ring Closure: The intramolecular reaction between the nucleophilic sugar and the electrophilic base leads to the formation of the methylene (B1212753) bridge.

Detailed Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of protecting groups and reaction conditions to achieve the desired product with the correct stereochemistry.

Precursor Compounds and Derivatization

The synthesis typically begins with a readily available starting material, such as 2'-deoxyadenosine (B1664071). A series of derivatization steps are necessary to install the required functionalities for the cyclization reaction. A key precursor is often an 8-substituted adenosine (B11128) derivative, with 8-bromo-2'-deoxyadenosine (B120125) being a common choice due to the ability of the bromine atom to act as a leaving group or facilitate the introduction of other functionalities.

The sugar moiety also requires modification to introduce the methylene group at the 2'-position. This can be accomplished through various methods, including the Wittig reaction or the use of organometallic reagents on a 2'-keto intermediate.

| Precursor Type | Common Examples | Purpose |

| Purine Precursor | 8-Bromo-2'-deoxyadenosine | Provides an electrophilic C8 position for cyclization. |

| Sugar Precursor | 2'-Keto-2'-deoxyadenosine derivatives | Allows for the introduction of the 2'-methylene group. |

| Protected Nucleosides | 3',5'-Di-O-protected-2'-deoxyadenosine | Protects the hydroxyl groups during synthetic transformations. |

Reaction Mechanisms and Conditions

The key step in the synthesis is the formation of the 8,2'-methylene bridge. As alluded to in the pioneering approaches, this can be achieved through different mechanisms.

In a potential radical-based approach , a 2'-C-halomethyl or 2'-C-phenylthiomethyl derivative of 2'-deoxyadenosine could serve as the radical precursor. Upon photolysis or treatment with a radical initiator like AIBN (azobisisobutyronitrile) and a reducing agent such as tributyltin hydride, a 2'-methyl radical would be generated. This radical would then undergo intramolecular cyclization onto the C8-position of the adenine base.

Alternatively, an intramolecular nucleophilic substitution pathway would involve the generation of a carbanion at the 2'-methylene position. This would necessitate a precursor with an acidic proton at this position, which could be deprotonated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The resulting carbanion would then attack the C8-position, displacing a leaving group such as bromide.

The reaction conditions for these transformations are critical and must be carefully optimized. This includes the choice of solvent, temperature, and reagents to maximize the yield of the desired cyclized product and minimize side reactions.

Stereochemical Control in Synthesis

Achieving the correct stereochemistry at the newly formed chiral centers is a paramount challenge in the synthesis of this compound. The desired stereoisomer is typically the one that mimics the natural conformation of nucleosides.

Stereochemical control can be exerted at various stages of the synthesis:

Substrate Control: The inherent stereochemistry of the starting sugar molecule can direct the stereochemical outcome of subsequent reactions. The rigid furanose ring can create a steric environment that favors the approach of reagents from a particular face.

Reagent Control: The use of chiral reagents or catalysts can induce stereoselectivity in the key bond-forming steps.

Conformational Locking: The formation of the rigid bicyclic structure itself can lock the molecule into a specific conformation, and the thermodynamic stability of the possible diastereomers can influence the product distribution.

For instance, in a radical cyclization, the approach of the 2'-radical to the purine base may be sterically hindered on one face of the molecule, leading to the preferential formation of one diastereomer. Similarly, in a nucleophilic substitution, the trajectory of the attacking carbanion can be influenced by the existing stereocenters in the sugar ring.

Synthesis of Related Cyclonucleoside Derivatives and Analogs

The synthesis of derivatives and analogs of this compound allows for a systematic investigation of how modifications to the purine base or the sugar moiety affect the compound's biological and chemical properties.

The synthesis of purine cyclonucleosides, including analogs of cycloguanosine, often involves the strategic formation of a covalent bond between the purine base and the sugar moiety. researchgate.net While direct synthesis of cycloguanosine analogs related to this compound is not extensively detailed in the provided context, general methodologies for creating purine cyclonucleosides can be inferred.

One common approach involves the intramolecular cyclization of a suitably functionalized precursor. For instance, the synthesis of purine analogs of acyclonucleosides has been described, which provides a basis for understanding the alkylation of purine bases, a key step in forming cyclonucleosides. ut.ac.irresearchgate.net The coupling of a modified sugar or a sugar surrogate with a purine base is a critical step. For example, the reaction of a brominated cyclobutanone (B123998) derivative with purine under basic conditions yields both N-7 and N-9 alkylated regioisomers. mdpi.com This highlights the challenges in controlling the site of alkylation on the purine ring.

The distribution of these isomers is influenced by the charge delocalization between the N-7 and N-9 positions of the purinyl anion. mdpi.com Subsequent stereoselective reduction of the ketone functionality can then lead to the desired cyclobutanol (B46151) derivative. mdpi.com These principles of base alkylation and subsequent functional group manipulation are fundamental to the synthesis of various purine cyclonucleoside analogs.

Table 1: Regioisomeric Products in Purine Cyclonucleoside Analog Synthesis

| Starting Materials | Reaction Conditions | Products | Yield |

|---|---|---|---|

| 2-bromo-3-benzoyloxycyclobutanone, Purine | KOH, tris(dioxa-3,6-heptyl)amine (TDA-1), Acetonitrile | N-9 coupled product | 11.7% |

Modification of the sugar moiety in cyclonucleosides is a key strategy to create analogs with altered conformational properties and biological activities. nih.gov A variety of synthetic methods have been developed to introduce modifications at different positions of the sugar ring.

One approach involves the synthesis of bicyclic sugar-modified nucleosides where a new ring is fused to the sugar portion. For example, an oxazole (B20620) and a thiocarbamate ring have been introduced at the 2',3'-positions of ribonucleosides. nih.gov This creates a conformationally restrained bicyclic system. The synthesis of these derivatives often starts from readily available nucleosides and involves a series of protection, activation, and cyclization steps.

Table 2: Examples of Sugar-Modified Cyclonucleoside Derivatives

| Modification | Synthetic Approach | Purpose of Modification |

|---|---|---|

| 2',3'-oxazole ring fusion | Intramolecular cyclization of a precursor with appropriate functional groups | To create conformationally restrained bicyclic nucleosides |

| 2',3'-thiocarbamate ring fusion | Reaction of a diol with a thiocarbonyl source followed by cyclization | To introduce a novel heterocyclic system fused to the sugar |

The stereochemistry of cyclonucleosides is a critical determinant of their biological activity. Therefore, the preparation of enantiomerically pure forms and the separation of diastereomers are essential aspects of their synthesis.

The synthesis of specific diastereomers often relies on stereocontrolled reactions. For example, the synthesis of the 5'S diastereomer of 5',8-cyclo-2'-deoxyadenosine has been achieved, allowing for detailed conformational analysis. nih.gov This synthesis likely involves a step where the stereochemistry at the 5'-position is carefully controlled.

In cases where a reaction produces a mixture of diastereomers, chromatographic separation is a common method to isolate the individual stereoisomers. A concise synthesis of both C5′ diastereomers of 5′-(hydroxymethyl)-6,5′-cyclo-2′,5′-dideoxyuridine has been reported, where the separation of the S- and R-stereoisomers was a key step. rsc.orgresearchgate.net

Enantiomeric synthesis, which aims to produce a single enantiomer, often employs chiral starting materials or chiral catalysts. For example, the enantiomerically pure 2-C-methyl-D-erythritol 2,4-cyclodiphosphate has been synthesized from 1,2-O-isopropylidene-α-D-xylofuranose, a chiral starting material derived from the chiral pool. clockss.org This approach ensures that the final product has the desired absolute configuration.

Table 3: Strategies for Stereoselective Synthesis of Cyclonucleosides

| Target Compound | Stereochemical Challenge | Synthetic Strategy |

|---|---|---|

| 5'S diastereomer of 5',8-cyclo-2'-deoxyadenosine | Control of stereochemistry at the 5'-position | Stereocontrolled cyclization reaction |

| C5′ diastereomers of 5′-(hydroxymethyl)-6,5′-cyclo-2′,5′-dideoxyuridine | Separation of R and S diastereomers | Chromatographic separation of the diastereomeric mixture |

Structural and Conformational Analysis in Research

Elucidation of Fixed Conformations

High-Anti Torsional Angle Region Fixation

A critical parameter in nucleoside conformation is the glycosidic torsion angle (χ), which describes the orientation of the nucleobase relative to the sugar moiety. In unmodified deoxynucleosides, this bond can rotate, allowing for both syn and anti conformations. However, the methylene (B1212753) bridge in 2'-Deoxy-8,2'-methylene-cycloadenosine physically restrains this rotation.

Detailed conformational studies have shown that this linkage locks the adenine (B156593) base into a specific high-anti conformation. The high-anti region typically corresponds to χ angles in the range of -60° to -110°. This fixed orientation prevents the molecule from adopting the syn conformation, a feature that has significant implications for its interaction with enzymes and its base-pairing properties within a DNA duplex. This conformational rigidity is a direct consequence of the steric constraints imposed by the newly formed seven-membered ring.

Deoxyribose Puckering and Pseudorotation (e.g., O4'-exo)

The conformation of the five-membered deoxyribose ring, known as sugar pucker, is another crucial determinant of nucleic acid structure. The puckering is described by a pseudorotation phase angle (P), which defines various conformations such as C2'-endo (prevalent in B-DNA) and C3'-endo (characteristic of A-DNA and RNA).

| Parameter | Conformation | Description |

| Glycosidic Torsion Angle (χ) | High-Anti | The adenine base is fixed in an orientation away from the sugar ring, with a restricted torsional angle. |

| Deoxyribose Pucker | O4'-exo | The oxygen atom at the 4' position is puckered out of the plane of the sugar ring. |

Influence of Bridging on Conformational Dynamics

The primary influence of the 8,2'-methylene bridge is the drastic reduction in the conformational dynamics of the nucleoside. In a typical deoxyadenosine, the sugar ring can rapidly interconvert between different puckering states (e.g., C2'-endo and C3'-endo), and the base can rotate around the glycosidic bond. The methylene bridge effectively freezes these motions.

This conformational locking has several consequences:

Pre-organization: The nucleoside is "pre-organized" into a specific shape. This can have thermodynamic consequences when it is part of a larger structure like a DNA duplex, as there is a lower entropic penalty to pay upon binding.

Structural Perturbation: The unusual O4'-exo pucker and fixed high-anti torsion angle can introduce local distortions in a DNA or RNA helix, which can be studied to understand the flexibility and recognition of nucleic acids.

Stabilization: The rigid structure can enhance the stability of certain nucleic acid structures by preventing conformational changes that might lead to denaturation.

The study of such bridged nucleosides provides invaluable insights into how conformational constraints at the single-nucleoside level can dictate the macroscopic properties of nucleic acid polymers.

Advanced Spectroscopic and Structural Techniques for Analysis

To determine the precise three-dimensional structure of this compound, researchers employ a combination of high-resolution spectroscopic and analytical techniques. These methods provide detailed information about the molecule's conformation both in solution and in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution, which often reflects their state in a biological environment. For this compound, 1H and 13C NMR studies are crucial for confirming its covalent structure and determining its conformational preferences.

Key NMR data used in its analysis include:

Chemical Shifts: The specific chemical shifts of the protons and carbons, particularly those on the sugar ring and the methylene bridge, provide initial evidence of the constrained structure.

Coupling Constants (J-values): The vicinal proton-proton coupling constants (3JHH) within the deoxyribose ring are directly related to the dihedral angles via the Karplus equation. Analysis of these coupling constants allows for the precise determination of the sugar pucker. For instance, the specific pattern of J-values for H1'-H2', H2'-H3', and H3'-H4' can definitively establish the O4'-exo conformation.

Nuclear Overhauser Effect (NOE): NOE experiments (such as NOESY) measure through-space proximities between protons. The observation of specific NOEs between protons on the adenine base and protons on the sugar ring provides direct evidence for the glycosidic torsion angle. In the case of this compound, NOE data confirms the fixed high-anti conformation by showing the proximity of H8 to specific sugar protons, which would be distant in a syn conformation.

| NMR Parameter | Information Gained | Finding for this compound |

| 1H-1H Coupling Constants | Sugar Pucker Conformation | Confirms the constrained O4'-exo pucker. |

| Nuclear Overhauser Effects | Glycosidic Torsion Angle | Establishes the fixed high-anti orientation of the base. |

Circular Dichroism (CD) Spectroscopy for Conformational Insight

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The CD spectrum of a nucleoside is highly sensitive to its conformation, particularly the relative orientation of the base and the sugar (the glycosidic angle) and the sugar pucker itself.

For this compound, the CD spectrum exhibits a characteristic signature that differs significantly from that of standard 2'-deoxyadenosine (B1664071). The fixed high-anti conformation and the unusual sugar pucker give rise to a distinct Cotton effect. By comparing the experimental CD spectrum with spectra from other conformationally locked analogs and with theoretical calculations, researchers can gain further confidence in the structural model determined by NMR. The sign and magnitude of the CD bands are directly correlated with the glycosidic torsion angle, making this technique a valuable complementary method for confirming the conformational rigidity of the molecule.

Mass Spectrometry for Structural Characterization in Research

Mass spectrometry is a crucial analytical technique for the structural characterization of modified nucleosides like this compound. It provides information on the molecular weight and elemental composition, and through fragmentation analysis, can help to elucidate the structure of the molecule.

In research settings, liquid chromatography coupled with mass spectrometry (LC/MS) is a particularly powerful method for the identification and quantification of such compounds within complex biological matrices like DNA. nih.gov For the related compound, 8,5'-cyclo-2'-deoxyadenosine (B1254554), LC/MS has been successfully used to detect and quantify its presence as a form of DNA damage. nih.gov This research has demonstrated the ability to separate and detect both the (5'R)- and (5'S)-diastereomers of the compound, highlighting the sensitivity and specificity of the technique. nih.gov

The fragmentation patterns observed in mass spectrometry can provide valuable structural information. The cleavage of the glycosidic bond is a common fragmentation pathway for nucleosides, leading to ions corresponding to the base and the sugar moiety. The specific fragmentation pattern of this compound would be expected to be influenced by the presence of the methylene bridge, potentially leading to characteristic fragment ions that can be used for its identification.

| Technique | Application | Key Findings for Related Compounds | Reference |

|---|---|---|---|

| Liquid Chromatography/Mass Spectrometry (LC/MS) | Identification and quantification of 8,5'-cyclo-2'-deoxyadenosine in DNA | - Successful detection of both (5'R)- and (5'S)-diastereomers.

| nih.gov |

| Gas Chromatography/Mass Spectrometry (GC/MS) | Measurement of 8,5'-cyclo-2'-deoxyadenosine in DNA | - Provided results comparable to LC/MS for the quantification of the compound. | nih.gov |

Molecular Dynamics Simulations and Computational Structural Predictions

Molecular dynamics (MD) simulations and other computational methods are powerful tools for investigating the conformational landscape and dynamic behavior of this compound, particularly when incorporated into DNA. These simulations can provide insights into how this modification affects the local and global structure and flexibility of nucleic acids.

| Computational Method | Focus of Study | Key Insights from Related Research | Reference |

|---|---|---|---|

| Molecular Dynamics (MD) Simulations | Conformational dynamics of modified oligonucleotides | - Assessment of duplex stability for nucleic acid analogs with modified backbones.

| nih.gov |

| Computational Structural Analysis | Predicting the structural impact of nucleoside modifications | - Understanding the influence of modifications on sugar pucker and glycosidic bond conformation. | nih.gov |

Biochemical and Molecular Interaction Studies

Enzyme Interaction Mechanisms and Substrate Properties

Interactions with DNA Polymerases and Inhibition of Activity

The presence of modified nucleosides within a DNA template can significantly impact the activity of DNA polymerases. While direct studies on 2'-Deoxy-8,2'-methylene-cycloadenosine are not extensively detailed in the available literature, research on the structurally related tandem lesion, 5',8-cyclo-2'-deoxyadenosine (cdA), provides critical insights into how such modifications can interfere with DNA replication and repair processes. The covalent bond between the C5' of the deoxyribose and the C8 of the purine (B94841) base in cdA introduces significant distortion to the DNA structure. nih.gov

This structural perturbation leads to the inhibition of DNA and RNA polymerase activities, stalling of replication forks, and termination of transcription. nih.gov However, cells have developed mechanisms to bypass such lesions. DNA repair polymerases, including DNA polymerase β (pol β) and DNA polymerase η (pol η), have been shown to incorporate nucleotides opposite cdA lesions, albeit with low efficiency. nih.gov Studies have indicated that pol β can effectively elongate a primer strand when it encounters a (5'S)cdA lesion in a DNA duplex. mdpi.com The presence of (5'S)cdA in the template strand has been observed to have a negligible influence on the polymerization process by pol β. mdpi.com

The inhibitory effect of these cyclopurine lesions is also dependent on their stereochemistry. For instance, the repair of the (5'R)cdA diastereomer is more efficient than that of the (5'S)cdA form, likely due to greater structural distortions caused by the R isomer, which may be more readily recognized by repair machinery. mdpi.com The substitution of a canonical 2'-deoxyadenosine (B1664071) with a cycloadenosine derivative within the catalytic loop of a DNAzyme has been shown to decrease its catalytic activity, with the degree of inhibition being dependent on the position and absolute configuration of the modified nucleoside. mdpi.com

Table 1: Effects of 5',8-cyclo-2'-deoxyadenosine (cdA) on DNA Polymerase Activity

| DNA Polymerase | Effect of cdA Lesion | Research Finding |

| General DNA/RNA Polymerases | Inhibition of activity, replication fork stalling, transcription termination. nih.gov | The structural distortion caused by the cyclopurine lesion impedes polymerase function. |

| DNA Polymerase β (pol β) | Can bypass and elongate the primer strand opposite a (5'S)cdA lesion. mdpi.com | The presence of the lesion has a negligible influence on the polymerization process. |

| DNA Polymerase η (pol η) | Capable of bypassing cdA lesions with low efficiency. nih.gov | Involved in translesion synthesis past bulky DNA adducts. |

Substrate Properties with Polynucleotide Phosphorylase

In the presence of a primer, this ADP analog, 5'-deoxy-5'-phosphonomethyladenosine diphosphate (B83284) (ppcA), is polymerized by the enzyme to form products of the structure A-A(pcA)n. scispace.com This demonstrates that modifications at the 5' position of the ribose, specifically the replacement of the oxygen with a methylene (B1212753) bridge, are tolerated by the enzyme's catalytic site. This finding is significant as it suggests that this compound diphosphate, which also contains a modification involving the 5' carbon, could potentially serve as a substrate for PNPase, allowing for the enzymatic synthesis of polynucleotides containing this specific modification. scispace.com Such modified oligonucleotides would be valuable tools for mechanistic studies of phosphodiester cleavage reactions. scispace.com

Conformational Probes in Biological Systems

Modified nucleosides are invaluable tools for probing the conformational dynamics and steric interactions within nucleic acids and their protein complexes. The rigid structure of this compound makes it a potentially powerful conformational probe.

Investigating Nucleoside/Nucleotide Conformations

The conformation of the glycosidic bond (the bond between the base and the sugar) is a critical determinant of DNA and RNA structure and recognition. Nucleosides with modifications at the 8-position of the purine ring are often used to investigate the preference for syn versus anti glycosidic conformations. For example, 8-methoxy-2'-deoxyadenosine has been utilized as a probe to study the conformational preferences of the N-glycosidic bond of adenosine (B11128) within DNA. nih.gov The methylene bridge in this compound locks the glycosidic bond in a high anti conformation, providing a rigid structural constraint. This property can be exploited to study the conformational requirements of DNA and RNA structures and their interactions with other molecules.

Studying Steric Interactions with Proteins

The fixed conformation of this compound can be used to probe the steric constraints within the active sites of proteins that bind nucleic acids, such as DNA and RNA polymerases, and repair enzymes. The presence of the methylene bridge introduces a bulky and rigid modification that can help to map the spatial arrangement of amino acid residues in the enzyme's active site. By incorporating this modified nucleoside into a DNA or RNA substrate, researchers can assess how the steric bulk and conformational rigidity affect binding and catalytic activity. This can provide detailed information about the size and shape of the active site and the importance of conformational flexibility of the substrate for enzymatic function.

Mechanistic Probes for Ribozyme-Catalyzed Reactions

Ribozymes, or catalytic RNAs, often rely on specific conformations of their nucleotide components to achieve their catalytic activity. The mechanism of many self-cleaving ribozymes involves a nucleophilic attack by a 2'-hydroxyl group on the adjacent phosphodiester bond, a process that is highly sensitive to the geometry of the active site. nih.govnih.gov Introducing a conformationally locked nucleoside like this compound into a ribozyme sequence can serve as a powerful mechanistic probe. By observing how this rigid modification affects the catalytic rate, researchers can infer the importance of specific conformational states of the nucleoside at that position for catalysis. For instance, if the locked conformation is close to the transition state geometry, it might enhance catalysis, whereas if it prevents the adoption of a required conformation, it would inhibit the reaction. This approach allows for a detailed dissection of the conformational changes that are essential for ribozyme function.

Role As a Dna Lesion and Repair Mechanisms in Vitro/in Vivo Models, Excluding Human Clinical Trials

Formation Mechanisms of 8,5'-Cyclopurine-2'-deoxynucleosides (Contextual)

8,5'-Cyclopurine-2'-deoxynucleosides are a unique class of DNA lesions characterized by a covalent bond between the C8 of the purine (B94841) base and the C5' of the deoxyribose sugar within the same nucleoside. nih.govmdpi.com This intramolecular cyclization results in a tandem lesion, affecting both the base and the sugar moiety. uconn.edu These lesions, including (5'S)-8,5'-cyclo-2'-deoxyadenosine and its (5'R) diastereomer, are formed primarily through the action of hydroxyl radicals. mdpi.commdpi.com

The formation of 8,5'-cyclopurine-2'-deoxynucleosides is initiated by the attack of a hydroxyl radical (•OH) on the 2'-deoxyribose moiety of a purine nucleoside, specifically 2'-deoxyadenosine (B1664071) or 2'-deoxyguanosine. nih.govnih.gov This process involves the abstraction of a hydrogen atom from the C5' position of the sugar, leading to the formation of a C5' radical. nih.govmdpi.com Subsequently, this highly reactive C5' radical attacks the C8-N7 double bond of the purine base within the same nucleoside. mdpi.comnih.gov This intramolecular reaction culminates in the formation of a stable covalent bond between C5' and C8. nih.gov Fenton-type reagents, which generate hydroxyl radicals, have been shown to induce the formation of both (5'R) and (5'S) diastereomers of 8,5'-cyclo-2'-deoxyadenosine (B1254554) in isolated DNA. acs.org

The stereochemistry of the resulting cyclopurine lesion is influenced by the conformation of the DNA. In single-stranded DNA, the (5'R) isomers of both 8,5'-cyclo-2'-deoxyadenosine and 8,5'-cyclo-2'-deoxyguanosine (B17932) are predominantly formed. nih.gov Conversely, in double-stranded DNA, the (5'S) isomers are the major products. nih.gov

Ionizing radiation is a significant source of hydroxyl radicals in biological systems, and thus a key inducer of 8,5'-cyclopurine-2'-deoxynucleosides. nih.govpsu.edu Gamma-irradiation of aqueous DNA solutions generates •OH radicals, which then initiate the hydrogen abstraction and cyclization process described above. nih.gov The formation of these lesions has been observed in DNA exposed to both X-rays and gamma rays. acs.org Studies using gas chromatography-mass spectrometry (GC-MS) have identified 8,5'-cyclo-2'-deoxyguanosine in DNA following gamma-irradiation, with its formation being suppressed in the presence of oxygen. nih.gov The yields of radiation-induced purine 5',8-cyclo-2'-deoxyribonucleosides in human monocyte DNA have been quantified, showing measurable levels of these lesions upon exposure. mdpi.com

Formation of 8,5'-Cyclopurine-2'-deoxynucleosides

| Initiating Agent | Mechanism | Key Intermediates | Resulting Lesion | Influencing Factors |

|---|---|---|---|---|

| Hydroxyl Radical (•OH) | Hydrogen abstraction from C5' of deoxyribose, followed by intramolecular attack on the C8 of the purine base. | C5' sugar radical. | 8,5'-cyclo-2'-deoxyadenosine, 8,5'-cyclo-2'-deoxyguanosine. | DNA conformation (single- vs. double-stranded). |

| Ionizing Radiation (e.g., Gamma rays, X-rays) | Generation of hydroxyl radicals, which then initiate the formation pathway. | Hydroxyl radicals, C5' sugar radical. | 8,5'-cyclo-2'-deoxyadenosine, 8,5'-cyclo-2'-deoxyguanosine. | Presence of oxygen (suppresses formation). |

Consequences of Lesion Formation on DNA Structure and Function

The formation of 8,5'-cyclopurine-2'-deoxynucleosides introduces significant distortions to the DNA double helix, impacting its structure and function. nih.gov These bulky lesions are not readily accommodated within the canonical B-form DNA structure, leading to a cascade of downstream biological consequences.

The additional covalent bond between the sugar and the base in 8,5'-cyclopurine-2'-deoxynucleosides forces an unusual puckering of the deoxyribose sugar, specifically an O4'-exo conformation. nih.govnih.govresearchgate.net This altered sugar pucker, in turn, perturbs the local DNA structure. nih.gov NMR studies and molecular dynamics simulations have revealed that the presence of a (5'S)-8,5'-cyclo-2'-deoxyguanosine lesion leads to perturbations in the helical twist and base pair stacking at the lesion site and its 5'-neighboring base pair. nih.govresearchgate.net Despite these distortions, Watson-Crick base pairing can be maintained at the lesion site. nih.govresearchgate.net The structural perturbations induced by these lesions result in thermodynamic destabilization of the DNA duplex. nih.gov

8,5'-Cyclopurine-2'-deoxynucleosides present a formidable obstacle to DNA replication machinery. nih.gov In vitro studies have demonstrated that these lesions are strong blocks to the progression of DNA polymerases. nih.govnih.gov For instance, the (5'S) diastereomers of both 8,5'-cyclo-2'-deoxyadenosine and 8,5'-cyclo-2'-deoxyguanosine have been shown to be major blocks to replication for various DNA polymerases, including E. coli DNA polymerase I (Klenow fragment) and the Y-family polymerase Dpo4. uconn.edu While some specialized translesion synthesis (TLS) polymerases, such as human polymerase η, can facilitate bypass of these lesions, the process is often inefficient. nih.gov

The structural distortions caused by 8,5'-cyclopurine-2'-deoxynucleosides also impede transcription. nih.gov In experimental systems using mammalian cells, a single (5'S)-8,5'-cyclo-2'-deoxyadenosine lesion placed on the transcribed strand of a reporter gene has been shown to be a strong block to gene expression. nih.govnih.gov This blockage of RNA polymerase II can lead to a significant reduction in protein production. nih.gov Furthermore, even when bypass occurs, it can be error-prone, leading to transcriptional mutagenesis. nih.gov Studies have shown that while the polymerase often incorporates the correct nucleotide opposite the lesion, the process can stimulate the production of mutant RNA transcripts. nih.gov This phenomenon of transcriptional bypass of bulky DNA lesions can result in the synthesis of a population of mutant proteins from a single DNA lesion. plos.org

Functional Consequences of 8,5'-Cyclopurine-2'-deoxynucleoside Formation

| Biological Process | Effect of Lesion | Specific Findings in Model Systems |

|---|---|---|

| DNA Replication | Strong block to DNA polymerase progression. | (5'S)-8,5'-cyclo-2'-deoxyadenosine and (5'S)-8,5'-cyclo-2'-deoxyguanosine halt replication by E. coli DNA polymerase I and Dpo4. |

| Gene Expression (Transcription) | Inhibition of transcription by RNA polymerase II. | A single (5'S)-8,5'-cyclo-2'-deoxyadenosine lesion significantly reduces reporter gene expression in mammalian cells. |

| Transcriptional Fidelity | Induction of transcriptional mutagenesis. | Bypass of the lesion by RNA polymerase II can lead to the generation of mutant RNA transcripts. |

The formation of 2'-Deoxy-8,2'-methylene-cycloadenosine, an 8,5'-cyclopurine deoxynucleoside, in DNA is a result of attack by hydroxyl radicals. While it is a product of oxidative stress, its structural properties dictate a repair pathway distinct from most other oxidative lesions.

Repair Pathways in Model Organisms and Cell-Free Systems

Nucleotide Excision Repair (NER) Recognition

Research using model systems, including Chinese hamster ovary (CHO) cells and human cell-free extracts, has definitively shown that this compound is repaired by the Nucleotide Excision Repair (NER) pathway. nih.govnist.gov The NER machinery identifies DNA damage not by recognizing a specific chemical structure, but by sensing a significant distortion in the DNA double helix. nih.govresearchgate.net The covalent bond between the C8 of the adenine (B156593) base and the C5' of the deoxyribose sugar in this compound creates a rigid, bulky adduct that severely alters the normal geometry of the DNA duplex. nih.gov

This structural perturbation is the key signal for recognition by NER proteins. researchgate.net In cell extract studies, the presence of this lesion triggers the characteristic NER response: the excision of a short oligonucleotide, typically 24-30 nucleotides in length, containing the damage. nist.gov Experiments have demonstrated that this excision is absent in extracts from NER-deficient cells, such as those from xeroderma pigmentosum (XP) group A patients, confirming the pathway's essential role. nih.gov

Distinction from Base Excision Repair (BER) Pathways

Despite being a form of oxidative damage, this compound is not a substrate for the Base Excision Repair (BER) pathway. nih.govcapes.gov.brmdpi.com The fundamental mechanism of BER is incompatible with the structure of this lesion. BER is initiated by DNA glycosylases, enzymes that recognize and cleave the N-glycosidic bond holding a damaged base to the sugar-phosphate backbone. nih.gov This process requires the enzyme to flip the damaged base out of the DNA helix for removal.

However, in this compound, the base and sugar are fused by a stable carbon-carbon covalent bond, making it a "tandem lesion". mdpi.com This structure physically prevents the base from being flipped out and cleaved by a DNA glycosylase. nih.gov Therefore, the initial and essential recognition step of the BER pathway cannot occur, and the cell must rely on the more versatile NER pathway to remove the entire distorted segment of DNA. capes.gov.brmdpi.com

Analytical Methodologies for Detection in Research Samples

The accurate detection and quantification of this compound in biological samples are critical for studying its formation and repair. Researchers employ highly sensitive analytical techniques to measure this specific lesion.

Mass Spectrometry (GC-MS, HPLC-MS) for Quantification

Mass spectrometry, coupled with chromatographic separation, is a cornerstone for the analysis of this DNA lesion. mdpi.com Liquid chromatography/isotope-dilution mass spectrometry (LC/IDMS) is a particularly powerful method. The process involves the enzymatic hydrolysis of DNA down to its constituent nucleosides, followed by separation using high-performance liquid chromatography (HPLC). The eluting compounds are then ionized, typically using atmospheric pressure electrospray ionization (ESI), and their mass-to-charge ratios are measured. mdpi.com

For precise quantification, stable isotope-labeled analogues of the (5'R) and (5'S) diastereomers of the lesion are synthesized and used as internal standards. mdpi.com This isotope-dilution technique corrects for any sample loss during preparation and analysis, ensuring high accuracy. Gas chromatography-mass spectrometry (GC-MS) has also been successfully used, yielding results comparable to LC-MS. mdpi.com These methods are exceptionally sensitive, capable of detecting the lesion at levels as low as a few femtomoles (fmol). mdpi.com

| Technique | Key Features | Reported Sensitivity | Reference |

|---|---|---|---|

| LC/IDMS (HPLC-MS) | Uses isotope-labeled internal standards; ESI in positive ionization mode. | ~2 fmol on column | |

| GC/IDMS | Alternative to LC-MS, provides comparable quantitative results. | Similar to LC-MS | mdpi.com |

| LC/MS-SIM (for 8,5'-cdGuo) | Selected Ion Monitoring for enhanced sensitivity of a related purine lesion. | ~15 fmol on column | mdpi.com |

Immunoassays with Specific Antibodies

Immunoassays provide an alternative and complementary approach to mass spectrometry for detecting DNA lesions. This method relies on the development of antibodies that can specifically recognize and bind to the target molecule. A novel monoclonal antibody, designated CdA-1, has been successfully generated to be specific for 8,5'-cyclo-2'-deoxyadenosine. nih.gov

This antibody can be used in an immunoassay to detect and quantify the lesion within single-stranded DNA oligonucleotides. nih.gov Studies have shown a linear dose-response relationship between the amount of the lesion present in a sample and the binding of the CdA-1 antibody. nih.gov Furthermore, the antibody enables the visualization of the lesion within cells using techniques like immunofluorescence, providing valuable spatial information about the damage that is not available from mass spectrometry alone. nih.gov The development of such specific antibodies is a valuable tool for investigating the biological consequences of this type of DNA damage. nih.gov

| Antibody | Target Specificity | Application | Reference |

|---|---|---|---|

| CdA-1 (Monoclonal) | 8,5'-cyclo-2'-deoxyadenosine (in single-stranded DNA) | Quantitative immunoassay, Immunofluorescent visualization in cells | nih.gov |

Theoretical and Computational Studies on 2 Deoxy 8,2 Methylene Cycloadenosine

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and energy of molecules. These ab initio or density functional theory (DFT) methods provide detailed information about molecular orbitals, charge distributions, and the energies of different molecular arrangements.

The electronic structure of 2'-Deoxy-8,2'-methylene-cycloadenosine is significantly influenced by the covalent bond forming the cycloadenosine structure. Quantum chemical calculations can be employed to analyze this impact. These calculations typically involve solving the Schrödinger equation for the molecule to determine its wavefunction and energy. aps.org

Key aspects of the electronic structure that can be analyzed include:

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the compound.

Atomic Charges and Electrostatic Potential: These calculations reveal the distribution of electron density across the molecule. The methylene (B1212753) bridge alters the electron distribution of both the purine (B94841) ring and the sugar moiety compared to canonical 2'-deoxyadenosine (B1664071), which can affect hydrogen bonding patterns and stacking interactions within a DNA duplex.

Bonding Analysis: Quantum theory can be used to characterize the nature of the covalent bonds, including the C8-C2' bond that defines the cycloadenosine. This helps in understanding the strain and stability of the novel ring system.

The conformational energy landscape describes the potential energy of a molecule as a function of its geometry. researchgate.net For nucleosides, key degrees of freedom include the sugar pucker (the conformation of the deoxyribose ring) and the glycosidic torsion angle (rotation around the C1'-N9 bond). In this compound, the methylene bridge severely restricts these degrees of freedom.

The covalent linkage locks the glycosidic angle into a fixed conformation, typically anti. This rigidity contrasts sharply with standard deoxynucleosides, which can more freely rotate between syn and anti conformations. Quantum chemical calculations can map the energy landscape by systematically varying key dihedral angles and calculating the corresponding energy. nih.gov For this cycloadenosine, such a map would show a very deep and narrow energy minimum, confirming its conformational rigidity. researchgate.netnih.gov This contrasts with the broader, multi-minima landscapes of more flexible, unmodified nucleosides. researchgate.net

Table 1: Comparison of Conformational Properties

| Property | 2'-Deoxyadenosine | This compound (Predicted) |

|---|---|---|

| Glycosidic Angle | Flexible (syn and anti conformations) | Rigidly locked (likely anti) |

| Sugar Pucker | Dynamic equilibrium (C2'-endo, C3'-endo, etc.) | Restricted, favors a specific pucker |

| Energy Landscape | Multiple low-energy minima separated by low barriers | A single, deep energy minimum |

Molecular Dynamics Simulations and Force Field Development

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov These simulations rely on a "force field," which is a set of parameters and functions that describe the potential energy of the system, including bonded and non-bonded interactions. usc.edu

For novel molecules like this compound, existing force fields (e.g., CHARMM, AMBER) may not have accurate parameters for the unique bridged structure. nih.govresearchgate.net Therefore, a crucial step is the development and validation of specific force field parameters. This is often done by fitting the parameters to high-level quantum chemical calculations of model compounds to ensure the simulations are physically realistic. researchgate.net

MD simulations are particularly valuable for understanding how modified nucleosides behave when incorporated into DNA or RNA and how they interact with proteins like DNA polymerases or repair enzymes. While specific simulations on this compound are not widely published, studies on the analogous 8,5'-cyclo-2'-deoxyadenosine (B1254554) (cdA) provide significant insights. mdpi.com

In one study, when 8,5'-cdA was incorporated into a DNAzyme, MD simulations showed that the lesion increased the rigidity of the catalytic loop. mdpi.com This structural constraint was found to hamper the flexibility required for optimal catalytic activity, leading to inhibition. mdpi.com Similarly, simulations of this compound within a DNA duplex would be expected to reveal significant local distortions and altered dynamics compared to an unmodified strand. These simulations can track intermolecular interactions, such as hydrogen bonds and stacking forces, providing a dynamic picture of how the lesion is recognized (or mis-recognized) by cellular machinery. nih.gov

The inherent conformational properties of a molecule are critical to its biological function. MD simulations can quantify the flexibility and rigidity of this compound by analyzing the fluctuations of atomic positions over the course of a simulation.

A key finding from theoretical studies on the related 8,5'-cyclo-2'-deoxyadenosine is that its incorporation significantly increases the rigidity of the DNA structure. mdpi.com This is a direct consequence of the covalent tether between the base and the sugar. The simulation of RcdA5-modified DNAzyme, for instance, suggested that the increased rigidity hinders the proper positioning of essential magnesium ions, thereby reducing the enzyme's activity. mdpi.com It is highly probable that the 8,2'-methylene bridge would impose an even greater degree of rigidity due to the formation of a five-membered ring fused to the sugar, which would be reflected in MD simulations by reduced root-mean-square fluctuations (RMSF) for the atoms involved in the lesion.

Table 2: Key Findings from Theoretical Studies on a Related Cycloadenosine (8,5'-cdA)

| Finding | Method | Implication | Source |

|---|---|---|---|

| Decreased catalytic activity of DNAzyme | Experimental and Theoretical | The lesion inhibits biological function. | mdpi.com |

| Increased rigidity of the catalytic loop | Molecular Dynamics | The cycloadenosine structure hampers necessary conformational changes. | mdpi.com |

Prediction of Chemical Reactivity and Reaction Pathways

Computational chemistry can be used to explore the chemical reactivity of molecules and elucidate potential reaction mechanisms. escholarship.org For this compound, this could involve studying its stability, susceptibility to further damage, or its behavior as an intermediate in a reaction.

By modeling transition states and calculating activation energies, researchers can predict the most likely pathways for chemical reactions. nih.gov For example, computational studies could investigate the stability of the methylene bridge under various conditions, such as exposure to oxidative stress or acidic environments. This would involve mapping the potential energy surface for bond-breaking reactions to determine the energy barriers involved. Such studies are crucial for understanding the persistence of this type of DNA lesion in a cellular environment and predicting its ultimate biological consequences. escholarship.org

Applications of Computational Chemistry in Mechanistic Elucidation

Computational chemistry has emerged as a powerful tool for elucidating the complex mechanisms underlying the formation and repair of DNA lesions. While direct computational studies specifically targeting this compound are limited in the reviewed literature, extensive theoretical research has been conducted on the closely related and structurally similar compound, 5',8-cyclo-2'-deoxyadenosine (cdA). These studies provide significant insights into the mechanistic pathways of cyclopurine lesion formation and their impact on DNA structure and function, which can be extrapolated to understand similar lesions like this compound.

Theoretical investigations have been instrumental in understanding the formation of 5',8-cyclo-2'-deoxyadenosine, a product of oxidative DNA damage initiated by hydroxyl radicals. nih.gov Quantum mechanics studies have explored the reaction of 2'-deoxyadenosine-3',5'-diphosphate radicals, which leads to the formation of the corresponding 5',8-cyclo-2'-deoxynucleotide-3',5'-diphosphate. nih.gov These computational models have shown that the formation of the 5'R diastereomer is energetically more favorable than the 5'S form in both aqueous and gaseous phases, a finding that aligns with experimental observations. nih.gov

Furthermore, computational methods have been employed to probe the structural consequences of incorporating these lesions into DNA, which in turn elucidates the mechanism of their biological effects. For instance, the Density Functional Tight Binding (DFTB) methodology has been used to analyze the impact of 5',8-cyclo-2'-deoxyadenosine on the activity of DNAzymes. nih.gov These theoretical studies revealed that the presence of the lesion, particularly the 5'R diastereomer, can significantly alter the local DNA structure. nih.gov

Molecular dynamics simulations have provided atomic-level insights into how these lesions affect DNA conformation and interaction with proteins. Such studies have shown that the rigid structure of 5',8-cyclo-2'-deoxyadenosine introduces significant distortions in the DNA double helix. This structural perturbation is believed to be the underlying mechanism for the observed inhibition of binding for various transcription factors, as the altered DNA topography prevents the necessary protein-DNA contacts for recognition and binding.

The tables below summarize key findings from computational studies on 5',8-cyclo-2'-deoxyadenosine, which offer a valuable framework for understanding the mechanistic aspects of related cyclopurine lesions.

Table 1: Energetic Favorability of 5',8-cyclo-2'-deoxyadenosine Diastereomer Formation

| Diastereomer | Relative Stability | Energetically Favorable Formation | Computational Method | Reference |

| 5'R | More Stable | Yes (in aqueous and gaseous phases) | Quantum Mechanics | nih.gov |

| 5'S | Less Stable | No | Quantum Mechanics | nih.gov |

Table 2: Computed Structural Effects of 5',8-cyclo-2'-deoxyadenosine (cdA) in a DNAzyme Catalytic Loop

| Lesion Position and Configuration | Change in Inter-phosphate Distance (vs. native dA) | Computational Method | Postulated Mechanistic Effect | Reference |

| RcdA at position 5 | Increased by 0.5 Å | Density Functional Tight Binding (DFTB) | Hampers flexibility of the catalytic loop, inhibiting activity. | nih.gov |

| ScdA at position 5 | Increased by 0.2 Å | Density Functional Tight Binding (DFTB) | Less significant structural perturbation compared to the R isomer. | nih.gov |

| RcdA at position 15 | Increased by 1.23 Å | Density Functional Tight Binding (DFTB) | Significant distortion of the DNA backbone. | nih.gov |

| ScdA at position 15 | Increased by 0.38 Å | Density Functional Tight Binding (DFTB) | Moderate distortion of the DNA backbone. | nih.gov |

These computational findings underscore the critical role of theoretical chemistry in deciphering the mechanisms of DNA damage and repair at a molecular level. The insights gained from studies on 5',8-cyclo-2'-deoxyadenosine provide a solid foundation for predicting the behavior and biological consequences of other complex DNA adducts like this compound.

Future Research Directions and Potential Applications in Chemical Biology

Design and Synthesis of Novel Analogs with Enhanced Specificity

The development of new synthetic methodologies will be crucial for generating novel analogs of 2'-Deoxy-8,2'-methylene-cycloadenosine. The aim is to create derivatives with improved binding affinity and specificity for their biological targets. This can be achieved through several strategies:

Modifications of the Sugar Moiety: Introducing substituents at various positions of the deoxyribose ring can influence the nucleoside's conformation and its interaction with enzymes. For instance, fluorination at the 2'-position has been a successful strategy in other nucleoside analogs to enhance metabolic stability and antiviral activity.

Alterations to the Purine (B94841) Base: Modifications to the adenine (B156593) base can be explored to modulate hydrogen bonding interactions with target proteins. This could involve the introduction of different functional groups at positions that are not involved in the cyclization.

Enzymatic Synthesis Approaches: Chemo-enzymatic strategies could offer a streamlined and stereoselective route to novel analogs. The use of nucleoside phosphorylases and other enzymes could facilitate the synthesis of derivatives that are challenging to produce through traditional chemical methods.

The synthesis of these novel analogs will enable extensive structure-activity relationship (SAR) studies, providing deeper insights into the structural requirements for potent and selective biological activity.

Further Elucidation of Biochemical Mechanisms at the Atomic Level

While the constrained nature of this compound provides a valuable starting point for understanding its interactions, a more detailed, atomic-level picture is required. Future research will likely focus on:

High-Resolution Structural Studies: Co-crystallization of the compound or its triphosphate form with target enzymes, such as polymerases or kinases, will be essential. The resulting X-ray crystal structures will provide a precise map of the binding pocket and the key molecular interactions that govern recognition and activity.

Advanced Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to study the conformational dynamics of the nucleoside and its interactions with target macromolecules in solution. This can reveal subtle changes in structure and dynamics that are not apparent in static crystal structures.

Computational Modeling and Simulation: Molecular dynamics simulations can complement experimental data by providing insights into the dynamic behavior of the nucleoside-protein complex. These simulations can help to predict the effects of structural modifications on binding affinity and mechanism of action.

These atomic-level investigations will be critical for understanding how the rigid structure of this compound influences its biological activity and for the rational design of next-generation analogs.

Development as Advanced Tools for Structural Biology Investigations

The conformational rigidity of this compound makes it an excellent candidate for use as a molecular probe in structural biology. documentsdelivered.com Its locked conformation can help to stabilize specific conformations of nucleic acids or proteins, facilitating their structural determination.

Future applications in this area could include:

Probing DNA and RNA Structures: Incorporating this cycloadenosine analog into oligonucleotides can help to study the structure and dynamics of specific DNA and RNA architectures, such as G-quadruplexes or complex folds.

Facilitating Crystallization: The reduced conformational flexibility of molecules containing this analog may aid in the formation of well-ordered crystals, which are essential for high-resolution X-ray crystallography.

NMR Studies of Macromolecular Complexes: The fixed conformation of the nucleoside can simplify complex NMR spectra, aiding in the structural analysis of large protein-nucleic acid complexes.

By providing a rigid building block, this compound and its future analogs have the potential to become indispensable tools for elucidating the three-dimensional structures of complex biological systems.

Exploration in Mechanistic Enzymology

Constrained nucleosides like this compound are valuable tools for dissecting enzymatic mechanisms. By locking the sugar-base torsion angle, these molecules can be used to probe the conformational requirements of enzyme active sites.

Future research in mechanistic enzymology could involve using this compound to:

Investigate Enzyme Kinetics: Studying how the rigid structure of the analog affects the kinetics of enzymes such as polymerases, kinases, and ligases can provide insights into the role of substrate conformation during catalysis.

Trap Reaction Intermediates: The constrained nature of the molecule might allow for the stabilization and observation of transient intermediates in enzymatic reactions, providing a more detailed understanding of the catalytic cycle.

Elucidate Allosteric Mechanisms: By designing analogs that bind to allosteric sites, it may be possible to study the long-range conformational changes that regulate enzyme activity.

Through these and other innovative applications, this compound and its derivatives will continue to be at the forefront of research in chemical biology, driving the development of new therapeutic agents and expanding our fundamental understanding of biological processes.

Q & A

What are the established synthetic pathways for 2'-Deoxy-8,2'-methylene-cycloadenosine, and what challenges arise in optimizing yield and purity?

Basic Research Question

The synthesis of this compound involves cyclonucleoside formation via intramolecular bridging. A key method employs regioselective alkylation of adenosine derivatives, as described by Matsuda et al. (1985), using reagents like methylene iodide under controlled anhydrous conditions to form the 8,2'-methylene bridge . Challenges include minimizing side reactions (e.g., over-alkylation) and achieving stereochemical control. Purification often requires reverse-phase HPLC with UV detection (λ = 260 nm) to isolate the cyclized product from unreacted precursors .

How can spectroscopic and computational methods resolve structural ambiguities in this compound derivatives?

Advanced Research Question

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming the cyclized structure, particularly the methylene bridge’s position and conformation. Density Functional Theory (DFT) calculations complement experimental data by modeling electronic environments and predicting chemical shifts. For example, discrepancies between experimental and theoretical ¹³C NMR shifts may indicate solvent effects or conformational dynamics .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Question

While specific safety data for this compound are limited, protocols for structurally similar nucleosides (e.g., 2'-deoxyadenosine) apply:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particulates .

- Waste Disposal : Deactivate with 10% sodium hypochlorite before disposal to prevent environmental contamination .

What radiolabeling strategies are suitable for tracking this compound in metabolic studies?

Advanced Research Question

Incorporating ¹⁴C or ³H isotopes at the methylene bridge or adenine moiety enables metabolic tracing. For example, ¹⁴C-labeling at the 8-position can be achieved via [¹⁴C]methylene iodide during cyclization. Autoradiography or liquid scintillation counting quantifies tissue distribution, as demonstrated in analogous studies with 2-deoxy-D-[¹⁴C]glucose .

How does this compound interact with DNA repair enzymes, and what experimental models validate these interactions?

Advanced Research Question

This compound’s rigid structure mimics damaged nucleosides, making it a substrate for enzymes like DNA glycosylases. In vitro assays using recombinant human OGG1 (8-oxoguanine glycosylase) and electrophoretic mobility shift assays (EMSAs) reveal binding affinity and excision kinetics. Competitive inhibition studies with 8-oxo-dG further clarify specificity .

What computational tools predict the pharmacokinetic properties of this compound analogs?

Advanced Research Question

Molecular Dynamics (MD) simulations and QSAR models assess logP, membrane permeability, and metabolic stability. Tools like Schrödinger’s Maestro or AMBER simulate interactions with efflux transporters (e.g., P-glycoprotein), while in silico CYP450 metabolism predictions identify vulnerable sites for oxidation .

How do steric and electronic effects influence the reactivity of the methylene bridge in chemical modifications?

Advanced Research Question

The methylene bridge’s rigidity restricts rotational freedom, altering nucleophilic attack sites. Electrophilic substitutions (e.g., bromination) at the adenine C2 position are sterically hindered, favoring C8 modifications. Frontier Molecular Orbital (FMO) analysis via DFT identifies reactive π-electron regions for targeted functionalization .

What in vivo models are appropriate for studying the antitumor activity of this compound derivatives?

Advanced Research Question

Xenograft models (e.g., HCT-116 colorectal carcinoma in nude mice) evaluate tumor growth inhibition. Administer derivatives intravenously (5–20 mg/kg) and monitor via bioluminescence imaging. Complementary ex vivo LC-MS/MS quantifies metabolite accumulation in tumor tissue .

How can conflicting data on enzymatic inhibition constants (Ki) be reconciled across studies?

Advanced Research Question

Discrepancies often arise from assay conditions (e.g., pH, ionic strength). Normalize Ki values using a reference inhibitor (e.g., Cladribine) and apply the Cheng-Prusoff equation to account for substrate competition. Meta-analyses of datasets from fluorescence polarization and surface plasmon resonance (SPR) improve reliability .

What strategies mitigate hydrolysis of the methylene bridge under physiological conditions?

Advanced Research Question

Stabilization strategies include:

- Prodrug Design : Phosphoramidate masking of the 5'-OH group reduces aqueous hydrolysis.

- PEGylation : Conjugation with polyethylene glycol enhances serum stability while maintaining target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.